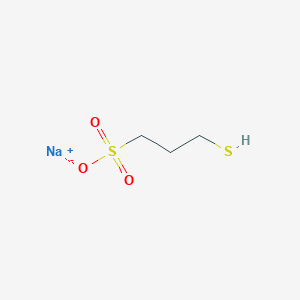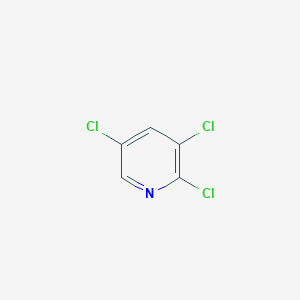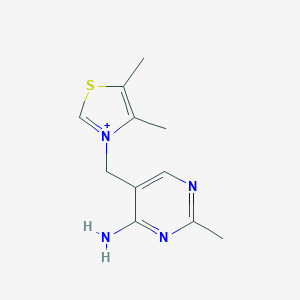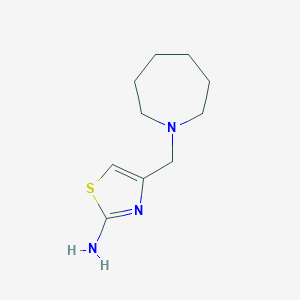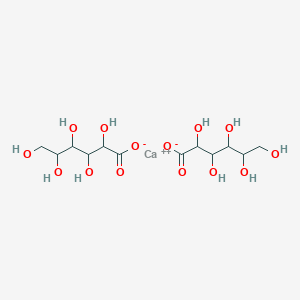![molecular formula C6H4N2OS B095964 噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 16234-10-9](/img/structure/B95964.png)
噻吩并[3,2-d]嘧啶-4(3H)-酮
描述
Thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of Thieno[3,2-d]pyrimidin-4(3H)-one endows it with a range of biological activities, making it a valuable scaffold for drug development.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, tuberculosis, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
Target of Action
Thieno[3,2-d]pyrimidin-4(3H)-one, also known as thieno[3,2-d]pyrimidin-4-ol, has been found to have significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These mycobacteria are the primary targets of this compound. In addition, it has been reported that thieno[3,2-d]pyrimidin-4-amine derivatives can inhibit Cytochrome bd oxidase (Cyt-bd) , which is an attractive drug target in Mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with its targets, leading to significant antimycobacterial activity . The inhibition of Cyt-bd by thieno[3,2-d]pyrimidin-4-amine derivatives suggests that these compounds may interfere with the energy metabolism of the mycobacteria .
Biochemical Pathways
The biochemical pathways affected by Thieno[3,2-d]pyrimidin-4(3H)-one are likely related to the energy metabolism of the mycobacteria, given the compound’s inhibitory effect on Cyt-bd . Cyt-bd is a terminal oxidase in the respiratory chain of mycobacteria, and its inhibition can disrupt the energy production of the bacteria, leading to their death .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach its targets within the mycobacteria
Result of Action
The result of Thieno[3,2-d]pyrimidin-4(3H)-one’s action is the significant inhibition of mycobacterial growth . This is likely due to the disruption of the bacteria’s energy metabolism caused by the inhibition of Cyt-bd . The compound’s action results in significant antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .
Action Environment
The action of Thieno[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression levels of Cyt-bd can vary among different strains of mycobacteria , potentially affecting the compound’s efficacy Additionally, factors such as pH, temperature, and the presence of other substances can influence the stability and action of the compound
生化分析
Biochemical Properties
Thieno[3,2-d]pyrimidin-4(3H)-one interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Additionally, it has shown remarkable antitumor activity against various cancer cell lines .
Cellular Effects
Thieno[3,2-d]pyrimidin-4(3H)-one influences cell function in several ways. It has been observed to significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . Its antimycobacterial activity suggests that it may also impact cell signaling pathways, gene expression, and cellular metabolism in Mycobacterium species .
Molecular Mechanism
The molecular mechanism of action of Thieno[3,2-d]pyrimidin-4(3H)-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been synthesized as an EZH2 inhibitor, suggesting that it may bind to this enzyme and inhibit its activity .
Temporal Effects in Laboratory Settings
Its observed antimycobacterial and antitumor activities suggest that it may have long-term effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenes with formamide or formic acid derivatives. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired Thieno[3,2-d]pyrimidin-4(3H)-one .
Industrial Production Methods: In an industrial setting, the synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts and solvents are often optimized to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted Thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .
相似化合物的比较
Thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other similar heterocyclic compounds, such as:
Thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but different ring fusion pattern, leading to distinct biological activities.
Thieno[3,4-d]pyrimidin-4(3H)-one: Another isomer with unique properties and applications.
Pyrido[3,2-d]pyrimidin-4(3H)-one: Contains a pyridine ring instead of a thiophene ring, resulting in different chemical reactivity and biological effects.
The uniqueness of Thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific ring fusion and the resulting electronic properties, which contribute to its diverse range of biological activities and potential therapeutic applications .
属性
IUPAC Name |
3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKGWRBZNOIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375262 | |
| Record name | Thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-10-9 | |
| Record name | Thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H-thieno[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Thieno[3,2-d]pyrimidin-4(3H)-ones have demonstrated promising activity against various targets, including:
- Phosphodiesterase 7 (PDE7): This enzyme is involved in intracellular signaling by regulating cyclic nucleotide levels. Inhibiting PDE7 has been explored as a potential strategy for treating inflammatory diseases, cancer, and neurological disorders. [, , ]
- Melanin-Concentrating Hormone Receptor 1 (MCHR1): This receptor plays a role in energy homeostasis and appetite regulation. Antagonizing MCHR1 is a promising avenue for developing anti-obesity drugs. [, ]
- Clostridium difficile: These bacteria are a major cause of healthcare-associated infections. Novel thieno[3,2-d]pyrimidin-4(3H)-ones have shown potent inhibitory activity against C. difficile. []
- Antitumor Activity: Certain derivatives demonstrate anticancer properties, targeting various cancer cell lines. [, , ]
- Antihyperlipaemic Activity: Some thieno[3,2-d]pyrimidin-4(3H)-ones exhibit lipid-lowering effects, making them potential candidates for treating dyslipidemia. [, ]
A: Substitutions at various positions on the thieno[3,2-d]pyrimidin-4(3H)-one ring significantly influence target selectivity. For example, introducing specific groups at the 2-position can enhance selectivity towards PDE7 over other PDE isoforms. [, , , ] Similarly, modifications at the 6- and 7-positions can modulate activity and selectivity for MCHR1. [, ]
ANone: The molecular formula of thieno[3,2-d]pyrimidin-4(3H)-one is C6H4N2OS, and its molecular weight is 152.18 g/mol.
A: Researchers frequently employ techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structure of these compounds. Elemental analysis is also utilized to confirm the elemental composition. [, , , , , , , , , , ]
A: Studies have shown that the nature of the substituent at the 2-position significantly influences activity. For instance, bulky alkyl groups or cyclic amines at this position often contribute to enhanced potency against targets like PDE7. [, , ] Additionally, the presence of heteroatoms within the 2-substituent can further modulate activity and selectivity. []
ANone: Several approaches have been developed, including:
- Condensation Reactions: These reactions often involve reacting 3-aminothiophene-2-carboxylates or their derivatives with various reagents such as formamide, chloroformamidine hydrochloride, or isothiocyanates. [, , , , , , ]
- Cyclization Reactions: Intramolecular cyclizations of appropriately functionalized thienopyridine or thienopyrimidine intermediates offer another route to these compounds. [, , , , , ]
- One-Pot Multistep Reactions: These efficient procedures combine multiple synthetic steps into a single reaction vessel, streamlining the synthesis of diverse thieno[3,2-d]pyrimidin-4(3H)-ones. [, , , ]
ANone: These compounds possess various reactive sites amenable to further modification.
- N-Alkylation/Arylation: The nitrogen atoms within the pyrimidine ring can be alkylated or arylated to introduce diverse substituents. [, , , ]
- Halogenation: Introducing halogens like chlorine at the 4-position of the thieno[3,2-d]pyrimidin-4(3H)-one core provides a handle for subsequent cross-coupling reactions, enabling the installation of various aryl or heteroaryl groups. [, , ]
- Sulfonamide Formation: Reacting the 3-amino group with sulfonyl chlorides provides access to sulfonamide derivatives, a common motif in medicinal chemistry. []
A: Computational methods like molecular docking have been valuable in predicting the binding modes and interactions of these compounds with their targets. [] Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into how specific structural features influence biological activity, aiding in the design of more potent and selective derivatives. [, , ]
A: While specific stability data may vary depending on the substituents present, certain derivatives exhibit good stability in simulated gastric and intestinal fluids, suggesting potential for oral administration. [] Further research is crucial to fully characterize stability profiles and identify potential degradation pathways under different conditions. []
ANone: Various approaches can be explored to optimize their pharmaceutical properties:
A: Researchers utilize various in vitro assays, including enzyme inhibition assays for targets like PDE7 [, , , ], cell-based assays to evaluate antiproliferative activity against cancer cell lines [, , ], and antimicrobial susceptibility testing against bacterial strains like C. difficile. []
A: Yes, promising candidates have progressed to in vivo studies. For instance, MCHR1 antagonists based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold have shown efficacy in rodent models of obesity, demonstrating weight loss and improved metabolic parameters. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


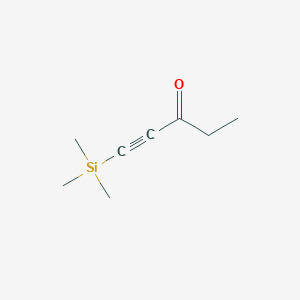
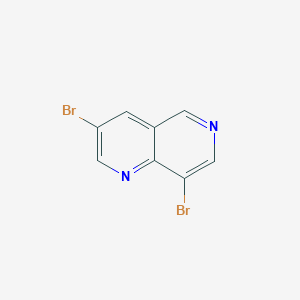
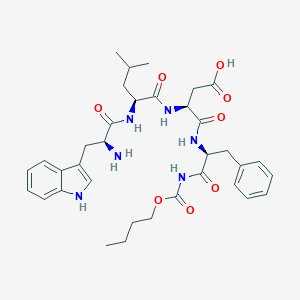
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
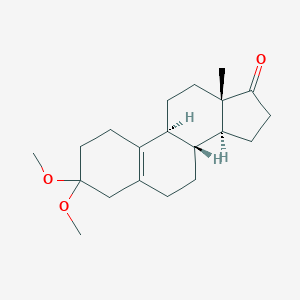
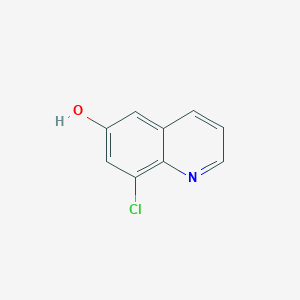
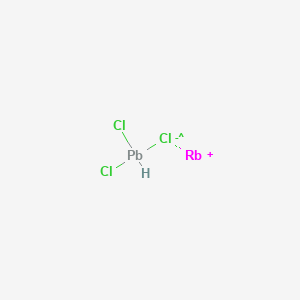
![N'-(benzo[d]thiazol-2-yl)acetohydrazide](/img/structure/B95897.png)

